Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate
Overview
Description
Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its distinct molecular framework makes it a valuable subject for studies in drug development, biological activity, and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to less oxidized forms using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
- Ethyl 1-methyl-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate
- Ethyl 1H-indole-3-carboxylate
- 4-Hydroxy-2-quinolones
Uniqueness: Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate stands out due to its unique oxepine ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-oxo-3,4-dihydro-2H-1-benzoxepine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-16-13(15)10-7-8-17-11-6-4-3-5-9(11)12(10)14/h3-6,10H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHIQXWICUIQFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCOC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573240 | |
Record name | Ethyl 5-oxo-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251554-29-7 | |
Record name | Ethyl 5-oxo-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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